

3-Bromo-5-(difluoromethoxy)thioanisole CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-5-(difluoromethoxy)thioanisole
Cat. No.:	B1412533

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-(difluoromethoxy)thioanisole**

For Research, Scientific, and Drug Development Professionals

Abstract

3-Bromo-5-(difluoromethoxy)thioanisole is a halogenated and fluorinated aromatic thioether. While a specific CAS number for this compound is not publicly cataloged, suggesting it may be a novel chemical entity, its structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom allows for further functionalization through cross-coupling reactions. The difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.^{[1][2]} The thioanisole core is also a key component in various biologically active molecules. This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route with detailed experimental protocols, and potential research applications for **3-Bromo-5-(difluoromethoxy)thioanisole**, based on analogous compounds and established chemical principles.

Chemical Identity and Predicted Properties

A definitive CAS number for **3-Bromo-5-(difluoromethoxy)thioanisole** is not currently available in major chemical databases. The structure contains a central benzene ring

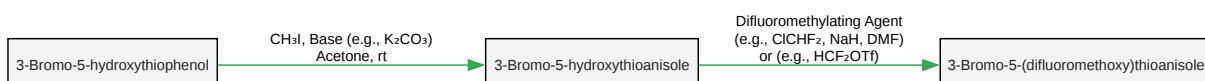
substituted with a bromo group, a difluoromethoxy group, and a methylthio (thioanisole) group at positions 3, 5, and 1, respectively.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **3-Bromo-5-(difluoromethoxy)thioanisole**, estimated from structurally related compounds such as 3-bromoanisole, 3-bromo-4-fluorothioanisole, and 3-bromo-5-(difluoromethoxy)anisole.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Predicted Value
Molecular Formula	C8H7BrF2OS
Molecular Weight	269.11 g/mol
Appearance	Colorless to pale yellow liquid or low-melting solid
Boiling Point	> 200 °C (estimated)
LogP	3.5 - 4.5 (estimated)
Solubility	Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Predicted Spectroscopic Data


The expected spectroscopic data is crucial for the characterization of **3-Bromo-5-(difluoromethoxy)thioanisole**. The following are predictions based on analogous structures.

Spectroscopy	Predicted Data
^1H NMR (CDCl_3)	δ 7.2-7.4 (m, 3H, Ar-H), 6.5-6.8 (t, 1H, $-\text{OCHF}_2$), 2.5 (s, 3H, $-\text{SCH}_3$)
^{13}C NMR (CDCl_3)	δ 158-160 (C-O), 140-142 (C-S), 122-124 (C-Br), 115-125 (aromatic C-H), 113-117 (t, $J \approx 260$ Hz, $-\text{OCHF}_2$), 15-17 ($-\text{SCH}_3$)
^{19}F NMR (CDCl_3)	δ -80 to -90 (d, $J \approx 65$ Hz)
IR (thin film)	3100-3000 cm^{-1} (Ar C-H), 2920-2850 cm^{-1} (Alkyl C-H), 1600-1580 cm^{-1} (C=C), 1100-1000 cm^{-1} (C-F), 700-600 cm^{-1} (C-S), 600-500 cm^{-1} (C-Br)
Mass Spec (EI)	m/z 268/270 (M^+), fragments corresponding to loss of CH_3 , SCH_3 , OCHF_2

Synthesis and Experimental Protocols

A plausible synthetic route for **3-Bromo-5-(difluoromethoxy)thioanisole** would likely start from a commercially available precursor such as 3-bromo-5-hydroxythiophenol or a related compound. A multi-step synthesis is proposed below.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **3-Bromo-5-(difluoromethoxy)thioanisole**.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-hydroxythioanisole

This step involves the selective methylation of the thiol group of 3-bromo-5-hydroxythiophenol.

- Materials:

- 3-Bromo-5-hydroxythiophenol (1.0 eq)
- Methyl iodide (1.1 eq)
- Potassium carbonate (K_2CO_3) (1.5 eq)
- Acetone (anhydrous)

- Procedure:

- To a stirred solution of 3-bromo-5-hydroxythiophenol in anhydrous acetone, add potassium carbonate.
- Stir the suspension at room temperature for 30 minutes.
- Add methyl iodide dropwise to the reaction mixture.
- Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 3-bromo-5-hydroxythioanisole.

Step 2: Synthesis of **3-Bromo-5-(difluoromethoxy)thioanisole**

This step involves the difluoromethylation of the hydroxyl group of 3-bromo-5-hydroxythioanisole. Several methods for difluoromethylation of phenols have been reported.[\[7\]](#) [\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Materials:

- 3-Bromo-5-hydroxythioanisole (1.0 eq)
- Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
- Chlorodifluoromethane (Freon 22) or another suitable difluoromethylating agent (e.g., difluoromethyltriflate)
- N,N-Dimethylformamide (DMF, anhydrous)

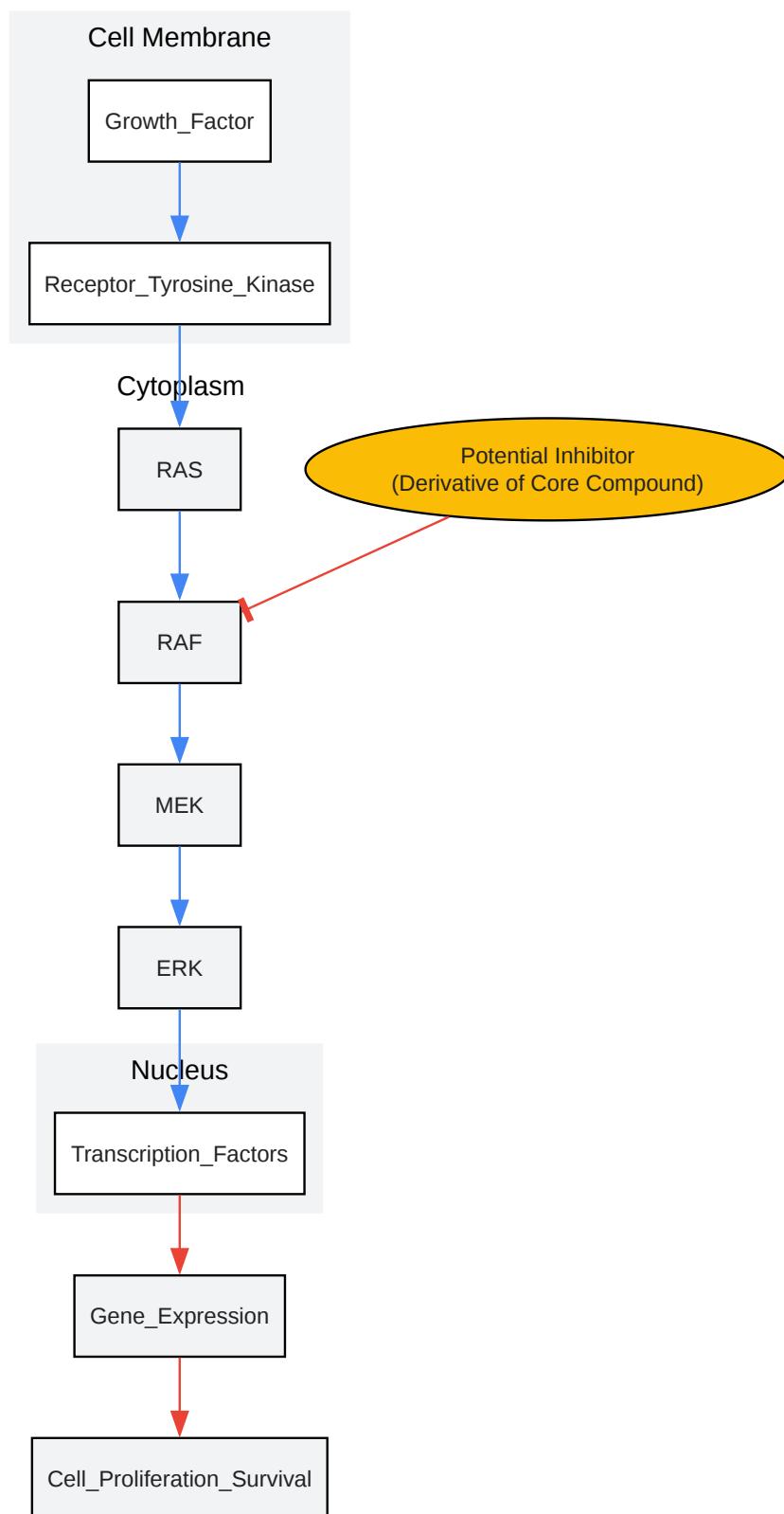
- Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride in anhydrous DMF.
- Cool the suspension to 0 °C and add a solution of 3-bromo-5-hydroxythioanisole in anhydrous DMF dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture to 0 °C and carefully bubble chlorodifluoromethane gas through the solution for 2-3 hours, or add the alternative difluoromethylating agent.
- Allow the reaction to warm to room temperature and stir overnight.
- Carefully quench the reaction with ice-cold water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield **3-Bromo-5-(difluoromethoxy)thioanisole**.

Potential Applications in Research and Drug Development

The unique combination of functional groups in **3-Bromo-5-(difluoromethoxy)thioanisole** makes it a promising candidate for various applications in drug discovery and materials science.

Medicinal Chemistry


- Metabolic Stability: The difluoromethoxy group is known to block metabolic oxidation at that position, potentially increasing the half-life of a drug molecule.[\[1\]](#)[\[2\]](#)
- Lipophilicity and Bioavailability: The fluorine atoms can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and improve bioavailability.[\[2\]](#)
- Scaffold for Further Synthesis: The bromine atom provides a handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **3-Bromo-5-(difluoromethoxy)thioanisole** is unknown, its structural components are found in molecules with known biological effects.

- Kinase Inhibition: Many kinase inhibitors feature substituted aromatic rings. The overall structure could be explored for its potential to inhibit various protein kinases involved in cell signaling pathways related to cancer and inflammation.
- Ion Channel Modulation: Halogenated aromatic compounds have been shown to interact with ion channels.
- Enzyme Inhibition: The thioether and difluoromethoxy groups could interact with the active sites of various enzymes.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the MAPK signaling pathway by a derivative of **3-Bromo-5-(difluoromethoxy)thioanisole**.

Safety and Handling

As with any novel chemical compound, **3-Bromo-5-(difluoromethoxy)thioanisole** should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The safety profile of this compound is unknown, but related bromoaromatic compounds can be irritants.^[4]

Conclusion

3-Bromo-5-(difluoromethoxy)thioanisole represents a potentially valuable, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry methodologies. The combination of a reactive bromine handle, a metabolically stable difluoromethoxy group, and a thioanisole core makes it an attractive scaffold for the development of new pharmaceuticals and functional materials. Further research is warranted to synthesize and characterize this compound and to explore its biological activities and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-6-(difluoromethoxy)thioanisole | 1804895-99-5 | Benchchem [benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1261446-31-4|3-Bromo-5-(difluoromethoxy)anisole|BLD Pharm [bldpharm.com]
- 4. 3-Bromoanisole | C7H7BrO | CID 16971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. 3-Bromo-5-(difluoromethoxy)anisole,1261446-31-4->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3-Bromo-5-(difluoromethoxy)thioanisole CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1412533#3-bromo-5-difluoromethoxy-thioanisole-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com